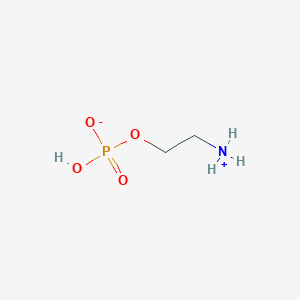

O-Phosphorylethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

O-Phosphorylethanolamine is a phosphomonoester derived from ethanolamine and phosphoric acid, characterized by its role as a crucial intermediate in phospholipid metabolism. It is a polyprotic acid with two notable pKa values at approximately 5.61 and 10.39, indicating its ability to participate in acid-base reactions under physiological conditions . This compound plays a vital role in the biosynthesis of various phospholipids, including glycerophospholipids and sphingomyelins, which are essential components of biological membranes .

Cell Biology and Membrane Function

- PEA is a component of cell membranes, where it contributes to structure and function. Studies use PEA to investigate membrane dynamics, signaling pathways, and the interaction of cells with their environment )].

Cancer Research

- Some research explores the potential anti-cancer properties of PEA. Studies investigate its effects on cell proliferation, survival, and migration in cancer cells [National Cancer Institute (.gov) - Phosphoethanolamine (NSC 686475) [CAS No. 1070-13-1], ()]. It's important to note that this research is in the preclinical stage, and PEA is not an approved cancer treatment.

Neuroscience

- PEA is present in the brain and may play a role in learning, memory, and neurotransmission. Researchers use PEA to study brain function and dysfunction in various neurological disorders [ScienceDirect - Phosphoethanolamine: A neuroprotective agent?()].

Drug Delivery

- The properties of PEA are being explored for its potential use in drug delivery systems. Researchers investigate whether PEA can act as a carrier for therapeutic molecules, improving their targeting and efficacy [Wiley Online Library - Phosphoethanolamine-functionalized micelles for enhanced drug delivery.()].

- Dephosphorylation: It can be converted to ethanolamine and inorganic phosphate through enzymatic action, primarily facilitated by specific phosphatases.

- Degradation: The human enzyme O-phosphoethanolamine phospho-lyase catalyzes its degradation into acetaldehyde, ammonia, and phosphate. This reaction is significant for regulating phospholipid metabolism, particularly in neural tissues .

- Complex Formation: O-Phosphorylethanolamine can form complexes with metal ions such as magnesium, which influences its behavior in biological systems .

O-Phosphorylethanolamine exhibits several biological activities:

- Role in Phospholipid Metabolism: It is pivotal in synthesizing phospholipids that constitute cellular membranes, thereby influencing membrane fluidity and functionality .

- Neuropsychiatric Implications: The enzyme responsible for its degradation has been linked to neuropsychiatric disorders, suggesting that dysregulation of O-phosphorylethanolamine metabolism may contribute to such conditions .

- Potential Therapeutic

O-Phosphorylethanolamine can be synthesized through various methods:

- Direct Phosphorylation: Ethanolamine can be reacted with phosphorus oxychloride or phosphoric acid under controlled conditions to yield O-phosphorylethanolamine.

- Enzymatic Synthesis: Specific enzymes can catalyze the phosphorylation of ethanolamine using ATP as a phosphate donor.

- Chemical Modification: Starting from simple amino acids or alcohols, chemical pathways involving protection-deprotection strategies can also be employed to synthesize O-phosphorylethanolamine.

The applications of O-phosphorylethanolamine are diverse:

- Biochemical Research: It serves as a substrate in studies focusing on phospholipid metabolism and enzyme kinetics.

- Cell Culture Supplement: Used in cell culture media to support the growth of transformed human liver epithelial cells .

- Drug Development: Investigated for potential roles in treating neuropsychiatric diseases and other metabolic disorders .

Interaction studies involving O-phosphorylethanolamine have revealed:

- Metal Ion Complexation: Potentiometric titrations demonstrate its ability to form stable complexes with divalent metal ions like magnesium, which may affect its biological availability and function .

- Enzyme Specificity: Research on the O-phosphoethanolamine phospho-lyase enzyme indicates a high specificity for O-phosphorylethanolamine over structurally similar compounds, emphasizing its unique role in metabolic pathways .

Several compounds share structural similarities with O-phosphorylethanolamine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| O-Phosphocholine | Similar phosphoryl group | More prevalent in membrane structures; involved in signaling. |

| Ethanolamine | Core structure (ethanol) | Lacks phosphoryl group; simpler amine compound. |

| Phosphatidylethanolamine | Contains glycerol backbone | Integral part of cell membranes; more complex structure. |

| Phosphoethanolamine | Monoester form of ethanolamine | Used as an intermediate; less biologically active than O-phosphorylethanolamine. |

O-Phosphorylethanolamine is unique due to its specific role in phospholipid biosynthesis and its distinct enzymatic pathways that differentiate it from other similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

241 - 243 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 47 of 50 companies with hazard statement code(s):;

H314 (93.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive